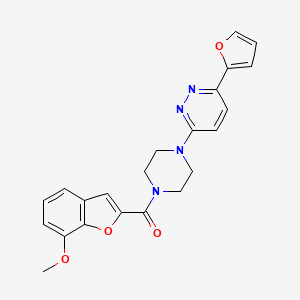![molecular formula C25H24FN3O2 B2697862 2-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 690249-72-0](/img/structure/B2697862.png)
2-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C25H24FN3O2 and its molecular weight is 417.484. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Luminescent Properties and Photo-induced Electron Transfer
One of the scientific applications of derivatives closely related to the compound involves the study of luminescent properties and photo-induced electron transfer mechanisms. Novel piperazine substituted naphthalimide compounds have been synthesized to explore their fluorescence response to pH changes, demonstrating potential as pH probes due to their characteristic fluorescence quantum yields. Such studies highlight the role of these compounds in understanding fluorescence quenching processes, particularly through the photo-induced electron transfer (PET) from alkylated amine donors to naphthalimide moieties. These insights are valuable in designing fluorescence-based sensors and probes for various analytical applications (Gan, Chen, Chang, & Tian, 2003).
Fluorescent Ligands for Receptor Visualization
Derivatives of the compound have been synthesized to serve as environment-sensitive fluorescent ligands, particularly for human 5-HT1A receptors. These compounds exhibit high receptor affinity and distinctive fluorescence properties, enabling the visualization of receptor overexpression in cellular models. This application underscores the importance of such compounds in biomedical research, offering tools for studying receptor distribution and function in various physiological and pathological contexts (Lacivita et al., 2009).
Formaldehyde Detection
In analytical chemistry, derivatives of the focal compound have been developed as efficient fluorimetric derivatization reagents for detecting formaldehyde. These compounds offer rapid and sensitive detection methods, which are crucial for environmental monitoring and industrial quality control. The development of fluorescent test papers loaded with these derivatives for qualitative formaldehyde detection represents a practical application in chemical sensing technologies (Dong, Xuezhen, Tang, & Lin, 2016).
Halocyclization Reactions
Research into the chemical reactivity of similar compounds has led to the exploration of halocyclization reactions. These studies provide insights into the synthesis of novel halogenated derivatives, expanding the chemical repertoire for pharmaceutical and material science applications. The ability to generate diverse halocyclized products from these precursors is instrumental in developing new compounds with potential biological or catalytic activities (Zborovskii, Orysyk, Staninets, & Bon, 2011).
Synthesis and Characterization of Fluorescent Ligands
The synthesis of long-chain 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety has been explored. These compounds, showing high to moderate 5-HT(1A) receptor affinity and favorable fluorescence properties, represent a significant advancement in the development of tools for biological imaging and receptor localization studies (Lacivita et al., 2009).
Propiedades
IUPAC Name |
2-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN3O2/c26-19-8-10-20(11-9-19)28-16-14-27(15-17-28)12-3-13-29-24(30)21-6-1-4-18-5-2-7-22(23(18)21)25(29)31/h1-2,4-11H,3,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEQBQBFEDPHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3,5-Dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1,3,5-trihydroi midazolidino[1,2-h]purine-2,4-dione](/img/no-structure.png)
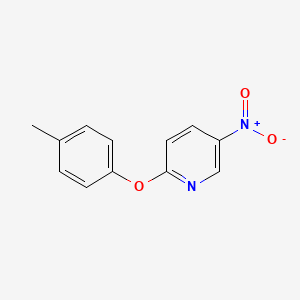

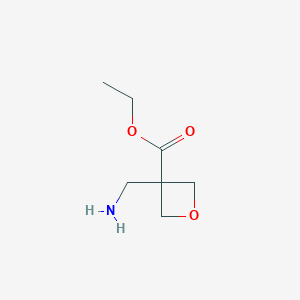
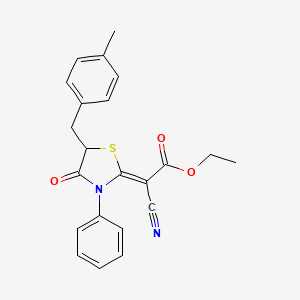
![5-((3,4-dichlorobenzyl)thio)-6-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697789.png)
![2-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]oxy}-5-bromopyrimidine](/img/structure/B2697791.png)
![Tert-butyl N-(5-azaspiro[3.4]octan-7-ylmethyl)carbamate](/img/structure/B2697792.png)


![N-(3-methoxyphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2697797.png)
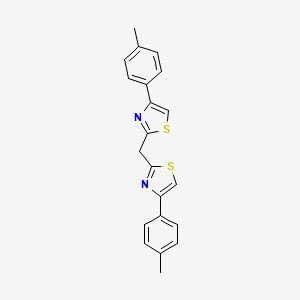
![N'-(4-chlorobenzoyl)-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2697800.png)
